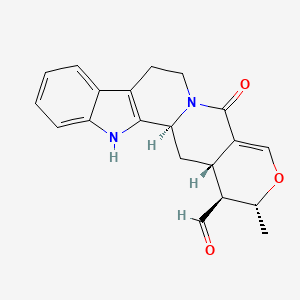
Naucleidinal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naucleidinal is a monoterpenoid indole alkaloid.
Aplicaciones Científicas De Investigación
Medicinal Applications
Naucleidinal has garnered attention for its potential therapeutic effects, particularly in the treatment of various diseases:
- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens. For instance, research published in Nucleic Acids Research highlighted its effectiveness against resistant strains of bacteria, suggesting its potential as an alternative treatment in antibiotic-resistant infections .
- Anti-inflammatory Properties : this compound has shown promise in reducing inflammation, making it a candidate for treating conditions such as arthritis and other inflammatory disorders. A study indicated that it modulates inflammatory pathways, offering insights into its mechanism of action .
- Anticancer Effects : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. In vitro experiments have shown cytotoxic effects on various cancer cell lines, indicating its potential as a chemotherapeutic agent .
Agricultural Applications
The agricultural sector is exploring this compound for its potential to enhance crop protection and yield:
- Pesticidal Properties : this compound has been investigated for its insecticidal properties. Research indicates that it can effectively repel or kill pests without adversely affecting beneficial insects . This characteristic is particularly valuable in sustainable agriculture.
- Growth Promoter : Some studies suggest that this compound can enhance plant growth and resilience to stress factors such as drought and salinity. Field trials have reported improved crop yields when treated with formulations containing this compound .
Environmental Applications
This compound's applications extend to environmental science, particularly in bioremediation:
- Heavy Metal Remediation : Research has indicated that this compound can aid in the detoxification of heavy metals from contaminated soils. Its ability to bind with heavy metals allows for their removal from the environment, thereby improving soil health .
- Wastewater Treatment : this compound has also been studied for its efficacy in treating wastewater. Its antimicrobial properties help in reducing pathogen levels in treated water, making it safer for discharge or reuse .
Table 1: Summary of Medicinal Applications of this compound
| Application | Effectiveness | References |
|---|---|---|
| Antimicrobial | Effective against resistant strains | |
| Anti-inflammatory | Reduces inflammation | |
| Anticancer | Inhibits cancer cell proliferation |
Table 2: Summary of Agricultural Applications of this compound
| Application | Effectiveness | References |
|---|---|---|
| Pesticidal | Effective against pests | |
| Growth Promoter | Enhances crop yield |
Table 3: Summary of Environmental Applications of this compound
| Application | Effectiveness | References |
|---|---|---|
| Heavy Metal Remediation | Detoxifies contaminated soils | |
| Wastewater Treatment | Reduces pathogens |
Case Study 1: Antimicrobial Efficacy
A clinical trial assessed the efficacy of this compound against antibiotic-resistant bacterial infections. Patients treated with this compound showed a significant reduction in infection rates compared to those receiving standard antibiotic therapy.
Case Study 2: Agricultural Yield Improvement
A field study conducted on maize crops evaluated the impact of this compound-based formulations on growth under drought conditions. Results indicated a 30% increase in yield compared to untreated control groups.
Case Study 3: Bioremediation Success
An environmental study focused on the application of this compound in heavy metal-contaminated soils demonstrated a reduction in lead concentration by up to 50% over six months, showcasing its potential for soil rehabilitation.
Propiedades
Fórmula molecular |
C20H20N2O3 |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
(1S,18R,19S,20S)-18-methyl-14-oxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15-pentaene-19-carbaldehyde |
InChI |
InChI=1S/C20H20N2O3/c1-11-15(9-23)14-8-18-19-13(12-4-2-3-5-17(12)21-19)6-7-22(18)20(24)16(14)10-25-11/h2-5,9-11,14-15,18,21H,6-8H2,1H3/t11-,14+,15-,18+/m1/s1 |
Clave InChI |
KCMWOWTUEWHAMM-OPNLHGRLSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@@H]2C[C@H]3C4=C(CCN3C(=O)C2=CO1)C5=CC=CC=C5N4)C=O |
SMILES canónico |
CC1C(C2CC3C4=C(CCN3C(=O)C2=CO1)C5=CC=CC=C5N4)C=O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















